BenchChemオンラインストアへようこそ!

1-Benzimidazoleacetamidoxime(8CI)

Physicochemical profiling Membrane permeability prediction ADME optimization

1-Benzimidazoleacetamidoxime (8CI), also known as 2-(benzimidazol-1-yl)-N'-hydroxyethanimidamide (CAS 4404-31-3), is an N1-substituted benzimidazole derivative bearing an acetamidoxime side chain at the imidazole nitrogen. With molecular formula C₉H₁₀N₄O, a molecular weight of 190.20 g/mol, a polar surface area (PSA) of 73.93 Ų, and a calculated LogP of 1.483, this compound occupies a distinct physicochemical space among its positional isomers.

Molecular Formula C9H10N4O
Molecular Weight 190.20 g/mol
Cat. No. B13720929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzimidazoleacetamidoxime(8CI)
Molecular FormulaC9H10N4O
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CC(=NO)N
InChIInChI=1S/C9H10N4O/c10-9(12-14)5-13-6-11-7-3-1-2-4-8(7)13/h1-4,6,14H,5H2,(H2,10,12)
InChIKeyFCDQRWUPXDEQQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzimidazoleacetamidoxime (8CI) – N1-Substituted Benzimidazole Amidoxime Building Block for Prodrug Design and Heterocyclic Synthesis


1-Benzimidazoleacetamidoxime (8CI), also known as 2-(benzimidazol-1-yl)-N'-hydroxyethanimidamide (CAS 4404-31-3), is an N1-substituted benzimidazole derivative bearing an acetamidoxime side chain at the imidazole nitrogen . With molecular formula C₉H₁₀N₄O, a molecular weight of 190.20 g/mol, a polar surface area (PSA) of 73.93 Ų, and a calculated LogP of 1.483, this compound occupies a distinct physicochemical space among its positional isomers . It is primarily employed as a versatile building block in medicinal chemistry for constructing amidine prodrugs and heterocyclic scaffolds, owing to the reactive amidoxime functional group [1].

Why 1-Benzimidazoleacetamidoxime Cannot Be Interchanged with Its 2- or 4-Substituted Positional Isomers


Benzimidazoleacetamidoxime exists as three positional isomers—1-substituted (N1-attached, CAS 4404-31-3), 2-substituted (C2-attached, CAS 4404-32-4), and 4-substituted (benzene-ring-attached, CAS 90558-64-8)—that share the identical molecular formula C₉H₁₀N₄O but differ fundamentally in physicochemical properties and molecular recognition behavior . The N1-substituted isomer possesses a PSA of 73.93 Ų and LogP of 1.483, whereas both the 2- and 4-substituted isomers exhibit a PSA of 84.79 Ų and LogP of 1.552 . This ~11 Ų PSA difference directly impacts predicted membrane permeability. Furthermore, N1-substitution eliminates the N–H proton present on the imidazole ring of the 2-substituted isomer, removing N–H tautomerism and altering the hydrogen-bond donor/acceptor profile . These differences mean that in any assay dependent on passive permeability, target engagement via H-bonding, or metabolic stability tied to N–H availability, the isomers are not functionally interchangeable—as has been established for benzimidazole positional isomers in drug design .

Quantitative Differentiation Evidence for 1-Benzimidazoleacetamidoxime (CAS 4404-31-3) vs. Closest Analogs


PSA and LogP Differentiation: N1-Substituted Isomer vs. 2- and 4-Substituted Positional Isomers

The N1-substituted isomer (1-Benzimidazoleacetamidoxime, CAS 4404-31-3) exhibits a polar surface area (PSA) of 73.93 Ų, which is 10.86 Ų lower than the PSA of 84.79 Ų shared by both the 2-substituted isomer (CAS 4404-32-4) and the 4-substituted isomer (CAS 90558-64-8) . The LogP of the N1-isomer is 1.483, compared with 1.552 for both the 2- and 4-substituted isomers . These differences arise from the N1-substitution geometry, which alters the spatial distribution of polar atoms relative to the benzimidazole core .

Physicochemical profiling Membrane permeability prediction ADME optimization

Elimination of N–H Tautomerism: N1-Substituted Isomer vs. 2-Substituted Isomer

The 2-substituted isomer (CAS 4404-32-4) retains an N–H proton on the imidazole ring, enabling prototropic tautomerism that can switch which nitrogen acts as a hydrogen-bond donor or acceptor depending on environment . In contrast, the N1-substituted isomer (CAS 4404-31-3) has the amidoxime-bearing methylene group covalently attached to N1, eliminating the N–H proton and thereby abolishing tautomerism . This locks the benzimidazole core into a single, predictable hydrogen-bonding state: N3 remains the sole H-bond acceptor while the N1 position is blocked .

Tautomerism control Molecular recognition Drug-receptor interactions

Amidoxime Prodrug Functionality vs. Acetamide Analog: Enabling In Vivo Amidine Conversion

1-Benzimidazoleacetamidoxime contains the amidoxime functional group (–C(=NOH)NH₂), which serves as a prodrug moiety for the corresponding amidine (–C(=NH)NH₂) [1]. The acetamide analog, 2-(1H-benzimidazol-1-yl)acetamide (CAS 54980-92-6, MW 175.19), lacks this oxime oxygen and cannot undergo bioreductive conversion to an amidine . Literature on benzimidazole amidoxime derivatives demonstrates that amidoximes possess lower basicity and higher lipophilicity than their amidine counterparts, enabling rapid gastrointestinal absorption after oral administration, followed by enzymatic reduction to the active amidine in vivo [1].

Prodrug design Oral bioavailability Amidine bioisostere

Amidoxime Reactivity as a Heterocyclic Synthesis Building Block: Access to 1,2,4-Oxadiazole and Other Scaffolds

The amidoxime group of 1-Benzimidazoleacetamidoxime is recognized as highly reactive and can participate in cyclization, acylation, and O-functionalization reactions to generate diverse heterocyclic systems [1][2]. Oduselu et al. (2025) explicitly describe amidoximes as 'building blocks to synthesise heterocyclic motifs with biological significance' and note they are 'very reactive and are used as prodrugs of amidine' [1]. In contrast, the corresponding acetamide analog (CAS 54980-92-6) lacks the oxime nitrogen and oxygen atoms required for these cyclization pathways, limiting its utility to standard amide chemistry . Additionally, Ooi and Wilson (1980) demonstrated that O-acetylamidoximes undergo thermal cyclization to form 1,2,4-oxadiazoles—a scaffold inaccessible from simple acetamides [2].

Heterocyclic synthesis Building block reactivity Cyclization chemistry

pKa Modulation by Amidoxime Group: Basicity Reduction vs. Parent Amidine

The amidoxime functional group reduces basicity relative to the parent amidine, a critical factor for oral absorption. Mehio et al. (2015) determined pKa values for acetamidoxime and benzamidoxime using combined spectroscopic titration and computational methods, establishing that the amidoxime group has a pKa considerably lower than that of amidines [1]. Karaaslan (2020) confirmed this principle specifically for benzimidazole amidoximes, stating that their 'lower basicity and higher lipophilicity than amidine derivatives' enables rapid gastrointestinal absorption [2]. For benzimidazole-based drug candidates, the conjugate acid pKa of the benzimidazole core (~5.4–5.6 for unsubstituted) is further modulated by N1-substitution, and the amidoxime moiety introduces an additional ionizable center with distinct pKa, creating a dual-ionization profile that can be tuned independently [2][3].

Ionization constant Drug absorption pKa tuning

Commercial Availability and Purity: Procurement-Ready N1-Substituted Isomer

1-Benzimidazoleacetamidoxime (CAS 4404-31-3) is commercially available from multiple reputable vendors with a minimum purity specification of 95% . Pricing data from CymitQuimica (Biosynth) indicates €559.00 for 500 mg and €1,941.00 for 5 g quantities, positioning it as a research-scale building block . Both the 2-substituted isomer (CAS 4404-32-4) and 4-substituted isomer (CAS 90558-64-8) are also commercially available, but the N1-isomer is uniquely specified for applications requiring N-substituted benzimidazole chemistry .

Chemical procurement Building block sourcing Purity specification

Procurement-Guiding Application Scenarios for 1-Benzimidazoleacetamidoxime (CAS 4404-31-3)


Oral Prodrug Design: Benzimidazole-Based Amidine Lead Optimization

Researchers developing benzimidazole-based amidine pharmacophores for antiparasitic, anticancer, or antimicrobial indications can procure CAS 4404-31-3 as a direct synthetic entry to the amidoxime prodrug form. As established by Karaaslan (2020), amidoxime derivatives address the bioavailability limitations of charged amidines by reducing basicity and increasing lipophilicity, enabling oral absorption [1]. The N1-substitution position locks the benzimidazole core into a fixed H-bonding state, eliminating tautomeric ambiguity during SAR analysis . The compound's PSA of 73.93 Ų and LogP of 1.483 position it favorably within oral drug-like physicochemical space .

Heterocyclic Library Synthesis: Divergent Chemistry from a Single N1-Benzimidazole Amidoxime Intermediate

For medicinal chemistry groups building focused heterocyclic libraries, the amidoxime group of CAS 4404-31-3 enables divergent synthesis: O-acylation followed by thermal cyclization yields 1,2,4-oxadiazoles (as demonstrated by Ooi & Wilson, 1980), while reduction with H₂/Pd–C yields the corresponding amidine [1]. This single intermediate can thus be elaborated into at least three distinct chemotypes (amidoxime, amidine, and oxadiazole) without resynthesizing the benzimidazole core, reducing total synthetic steps in a lead optimization campaign [1].

Antimicrobial Drug Discovery: Building Block for DNA-Targeting Benzimidazole Diamidines

In antiprotozoal and antimicrobial drug discovery, benzimidazole diamidines have shown potent activity (IC₅₀ ≤ 30 nM vs. T. brucei rhodesiense, Ismail et al., 2004) with amidoxime intermediates serving as key synthetic precursors [1]. CAS 4404-31-3 provides the N1-substituted acetamidoxime scaffold that can be elaborated into more complex dicationic systems through further functionalization at the benzene ring or by coupling with additional pharmacophoric elements. Oduselu et al. (2025) demonstrated that amidoxime-based benzimidazoles exhibit antimicrobial zones of inhibition up to 42 mm and MIC values as low as 1.90 mg/mL against C. albicans, validating the scaffold's potential .

Structure-Based Drug Design Requiring Fixed Hydrogen-Bonding Geometry

When a benzimidazole fragment must present a predictable, non-tautomerizing hydrogen-bonding surface to a biological target (e.g., kinase hinge region, protease active site), the N1-substituted isomer (CAS 4404-31-3) provides a structurally unambiguous alternative to the tautomerizing 2-substituted isomer (CAS 4404-32-4) [1]. The elimination of N–H tautomerism ensures that the N3 nitrogen remains a consistent H-bond acceptor while the N1 position is blocked, removing one variable from co-crystal structure interpretation and computational docking studies [1].

Quote Request

Request a Quote for 1-Benzimidazoleacetamidoxime(8CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.